Molecular Geometry Control: 3-Position Fluorination Induces Distinct Conformational Change vs. Unsubstituted Phenoxathiin
Computational studies demonstrate that fluorine substitution at the 3-position of phenoxathiin (para to the oxygen atom in the central ring) induces a measurable decrease in the puckering angle (Φc), resulting in a more folded, non-planar molecular geometry compared to unsubstituted phenoxathiin [1].
| Evidence Dimension | Puckering Angle (Φc) Change |
|---|---|
| Target Compound Data | Predicted decrease in Φc relative to phenoxathiin (exact value not computed for 3-fluoro, but trend established for 2- and 4-fluoro analogs). |
| Comparator Or Baseline | Unsubstituted phenoxathiin (Φc = 149.8°, B3LYP/(6-31+G)+d) |
| Quantified Difference | Directional change: Decreased Φc (increased puckering/folding) for substitution para (2-position) or ortho (4-position) to oxygen; substitution at the 3-position is para to oxygen and is predicted to follow the 2-/4- substitution trend, inducing further puckering. |
| Conditions | Ab initio computational study at B3LYP/(6-31+G)+d basis set level |
Why This Matters
Molecular conformation directly influences pharmacophore recognition in drug design and intermolecular packing in solid-state materials, making 3-fluorophenoxathiine non-interchangeable with unsubstituted phenoxathiin or other positional isomers.
- [1] Gad El-karim, I. A. (2010). Quantum mechanical study of substituted phenoxathiin: A study of the structure of fluorinated phenoxathiins. Journal of Molecular Structure: THEOCHEM, 945(1–3), 17–22. https://doi.org/10.1016/j.theochem.2010.01.007 View Source
